tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 219834-81-8) is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a tert-butyl carbamate protecting group. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stability under inert storage conditions (2–8°C) and lack of significant acute hazards make it a versatile building block .
Properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVCYBCSPBEFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452175 | |
| Record name | tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219834-81-8 | |
| Record name | tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to high-purity products. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated analogs. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyrrolidine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant anticancer properties. A study highlighted the synthesis of a series of pyrrolo derivatives that demonstrated efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the tert-butyl group can enhance biological activity, making these compounds promising candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
Compounds similar to tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate have been investigated for their antimicrobial effects. For instance, certain derivatives have shown potent activity against drug-resistant bacteria and fungi, suggesting that this class of compounds could be valuable in addressing antibiotic resistance .
Neuropharmacology
2.1 Central Nervous System (CNS) Effects
The compound has been studied for its potential neuropharmacological effects. Research indicates that pyrrolo derivatives may interact with neurotransmitter systems, offering potential therapeutic avenues for conditions such as anxiety and depression. The modulation of serotonin and dopamine receptors by these compounds suggests their role as anxiolytic or antidepressant agents .
Synthesis and Chemical Properties
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving readily available starting materials. For example, the compound can be synthesized via a post-Ugi modification strategy, which allows for the introduction of functional groups that enhance its biological activity .
3.2 Chemical Stability and Storage
The compound is stable under inert atmospheric conditions and should be stored at temperatures between 2-8°C to maintain its integrity. Its molecular weight is approximately 220.27 g/mol, with a molecular formula of C12H16N2O2 .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 494767-22-5)
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Key Features : Chlorine substituent at position 4 enhances electrophilicity, making it reactive in cross-coupling reactions. Predicted boiling point: 370.2±42.0°C , density: 1.261±0.06 g/cm³ , and pKa: 2.79±0.20 .
- Applications : Used in the synthesis of protein degraders and kinase inhibitors. Safety warnings include acute toxicity (oral) and skin sensitization .
tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1649470-12-1)
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Key Features : Chlorine at position 6 alters electronic distribution compared to the 4-chloro derivative. Storage under inert gas (2–8°C) ensures stability .
tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Molecular Formula : C₁₂H₁₃IN₂O₂
- Molecular Weight : 344.16 g/mol
- Key Features: Iodo substituent at position 3 facilitates Sonogashira couplings. Characterized by a melting point of 119°C (vs. literature: 127–128°C) and validated via NMR and HRMS .
Alkyl-Substituted Derivatives
tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 257937-10-3)
Boron-Containing Derivatives
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 942070-47-5)
Comparative Analysis Table
Biological Activity
tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 219834-81-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-inflammatory effects, antibacterial properties, and structure-activity relationships (SARs) based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
- Storage Conditions : Store sealed in dry conditions at 2-8°C.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory process.
In a comparative study involving various derivatives, those with electron-releasing substituents showed enhanced anti-inflammatory activity. The presence of such substituents in this compound may contribute to its efficacy in reducing inflammation.
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. Pyrrole derivatives have been shown to possess varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| This compound | Not provided but part of active series | Staphylococcus aureus | |
| Ciprofloxacin | 2 | Staphylococcus aureus & E. coli |
While specific MIC values for this compound were not detailed in the literature, its structural analogs have demonstrated promising antibacterial properties.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors influence its efficacy:
- Substituent Effects : Electron-donating groups enhance anti-inflammatory activity.
- Ring Structure : The pyrrole ring contributes to the compound's interaction with biological targets.
- Hydrophobicity : Modifications that increase hydrophobic character may improve membrane permeability and bioavailability.
Case Studies
A notable study investigated the effects of various pyrrole derivatives on COX enzyme inhibition and inflammatory models in vivo. The results indicated that certain derivatives significantly reduced paw edema in carrageenan-induced models, suggesting a robust anti-inflammatory profile for compounds similar to this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Boc protection of the pyrrolopyridine core. A common approach involves coupling tert-butyl carbamate to the nitrogen atom of the heterocycle using reagents like dmap (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Optimization includes adjusting reaction time, temperature, and stoichiometry of activating agents to improve yields. For example, tert-butyl 2,7-diazaspiro[3.5]nonane derivatives are synthesized via nucleophilic substitution with halo-derivatives in acetonitrile, followed by purification via silica gel chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs 1H/13C NMR , FT-IR , and HRMS to verify the Boc-protected amine and pyrrolopyridine backbone. X-ray crystallography (e.g., Acta Crystallographica Section E) is used for absolute stereochemical confirmation in related bicyclic derivatives . Purity is assessed via HPLC with chiral columns (e.g., Chiralcel® OJ-H) using n-heptane/i-PrOH gradients .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a key intermediate for sigma receptor ligands and kinase inhibitors. For instance, tert-butyl octahydropyrrolo[3,4-b]pyridine derivatives are functionalized via alkylation or acylation to explore binding affinities in neurological targets . Its rigid bicyclic structure enhances pharmacokinetic properties by limiting conformational flexibility .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic and steric effects at reactive sites. For example, the nitrogen atom in the pyrrolopyridine ring exhibits higher nucleophilicity than the piperidine nitrogen, guiding alkylation or cross-coupling reactions . Molecular docking (AutoDock Vina) predicts binding modes in target proteins, aiding rational design of analogues .
Q. What strategies resolve contradictions in reported toxicity data for tert-butyl-protected pyrrolopyridines?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD50 variations) are addressed by standardizing assay protocols (OECD Guidelines). For example, tert-butyl 4-amino-piperidine derivatives show dose-dependent hepatotoxicity in vitro (HepG2 cells), requiring validation across multiple cell lines and species . Meta-analyses of occupational exposure limits (OELs) recommend using thresholds ≤10 ppm for safe handling .
Q. How are enantiomerically pure derivatives of this compound synthesized, and what challenges arise?
- Methodological Answer : Asymmetric catalysis (e.g., palladium(0)-catalyzed C(sp3)-H arylation) achieves enantiomeric excess (e.r.) up to 84:16 in methyl pyrrolopyridine carboxylates . Challenges include suppressing racemization during Boc deprotection. Chiral HPLC (e.g., Chiralpak® AD-H) separates enantiomers, with retention times (tR) optimized using n-hexane/ethanol gradients .
Q. What role does this compound play in spirocyclic drug discovery, and how is its stability assessed?
- Methodological Answer : Spirocyclic analogues (e.g., tert-butyl 6'-chlorospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate) are synthesized to enhance metabolic stability. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS, focusing on hydrolysis of the Boc group and oxidation of the pyrrolopyridine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
